molecular formula C22H24N4O4 B2832330 N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide CAS No. 1007925-54-3

N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide

Cat. No.: B2832330
CAS No.: 1007925-54-3
M. Wt: 408.458
InChI Key: SFTNCRCRTFZPOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical reaction schemes .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions .

Scientific Research Applications

Antioxidant and Neuroprotective Agents

Research into compounds with complex molecular structures, similar to N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide, often explores their antioxidant and neuroprotective properties. For example, N-acetylcysteine (NAC), an acetylated amino acid, has garnered attention for its utility in psychiatry and beyond due to its role as a precursor to the antioxidant glutathione, and its modulatory effects on glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011). Such compounds have shown promise in treating a range of psychiatric disorders, indicating a broader potential application for similarly acting molecules in medical research.

Environmental Remediation

Another area of application for complex molecules is in environmental remediation. Studies have looked into the degradation of pharmaceuticals like acetaminophen in water treatment processes, where advanced oxidation processes (AOPs) are employed to break down persistent compounds into less harmful by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022). Research into the specific pathways and by-products of such degradation processes can inform the development of more efficient and environmentally friendly methods of pharmaceutical waste management.

Analytical and Diagnostic Tools

Compounds with unique chemical structures are also studied for their potential roles in analytical and diagnostic applications. For instance, the investigation into antioxidant activity assays can offer insights into the methodologies for evaluating the antioxidant potential of various compounds, which is crucial in determining their therapeutic efficacy and potential side effects (Munteanu & Apetrei, 2021). Understanding these mechanisms is essential for the development of new drugs and therapeutic agents, including those with antioxidant properties that can mitigate oxidative stress-related diseases.

Mechanism of Action

If the compound is a drug or an active substance, its mechanism of action needs to be studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes studying its toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting further studies or applications of the compound based on its properties and current research .

Properties

IUPAC Name

N-[4-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15(27)23-16-4-8-19(9-5-16)26-21(28)14-20(22(26)29)24-17-2-6-18(7-3-17)25-10-12-30-13-11-25/h2-9,20,24H,10-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTNCRCRTFZPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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